molecular formula C19H16N2O B11841204 (S)-4-Methyl-4-phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

(S)-4-Methyl-4-phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Cat. No.: B11841204
M. Wt: 288.3 g/mol
InChI Key: MHEWVMLNQVODDB-LJQANCHMSA-N
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Description

(S)-4-Methyl-4-phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a quinoline moiety fused with an oxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both quinoline and oxazole rings in its structure suggests that it may exhibit unique biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-4-phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 8-aminoquinoline with a suitable aldehyde and a phenyl-substituted oxirane under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-4-phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(S)-4-Methyl-4-phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-Methyl-4-phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the oxazole ring may interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like 8-hydroxyquinoline and 2-phenylquinoline share structural similarities.

    Oxazole derivatives: Compounds such as 2-phenyl-4,5-dihydrooxazole and 4-methyl-2-phenyl-oxazole are structurally related.

Uniqueness

(S)-4-Methyl-4-phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is unique due to the combination of the quinoline and oxazole rings in its structure. This dual functionality provides it with distinct chemical and biological properties that are not observed in compounds containing only one of these rings.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

(4S)-4-methyl-4-phenyl-2-quinolin-8-yl-5H-1,3-oxazole

InChI

InChI=1S/C19H16N2O/c1-19(15-9-3-2-4-10-15)13-22-18(21-19)16-11-5-7-14-8-6-12-20-17(14)16/h2-12H,13H2,1H3/t19-/m1/s1

InChI Key

MHEWVMLNQVODDB-LJQANCHMSA-N

Isomeric SMILES

C[C@@]1(COC(=N1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1(COC(=N1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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